Octhilinone
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves nucleophilic substitution reactions, sigmatropic rearrangements, and cycloaddition reactions, as seen in the synthesis of alkylimino-substituted derivatives and tetrahalobicyclo[3.2.1]octadienes. These processes are crucial for introducing functional groups and constructing molecular frameworks with desired properties (Flamini et al., 2001) (Orugunty et al., 2004).
Molecular Structure Analysis
Molecular structure determination is essential for understanding the physical and chemical behavior of compounds. Techniques such as X-ray crystallography and spectroscopy (IR, UV–VIS, 1H NMR) are employed to elucidate the structure, providing insights into the arrangement of atoms and the molecular geometry of compounds like alkylimino-substituted derivatives and octabromoperylene dianhydride (Flamini et al., 2001) (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions, such as hydrosilylation and ring-closing metathesis, are pivotal for modifying molecular structures and achieving desired functionalities. These reactions contribute to the synthesis of compounds with specific properties, such as octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane, showcasing the diversity of chemical transformations (Zhang and Laine, 2000) (Burke et al., 1999).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, phase behavior, and optical properties, are determined by their molecular structure and functional groups. Studies on compounds like lipophilic phthalocyanines demonstrate how structural elements influence liquid-crystal behavior and mesophase formation (Duro et al., 1996).
Chemical Properties Analysis
The chemical properties of compounds, including reactivity, stability, and electron-transport characteristics, are directly related to their structural features. Research into octabromoperylene dianhydride and its derivatives highlights the impact of halogenation on chemical/electrochemical reduction and radical anion formation, showcasing the intricate relationship between molecular design and chemical functionality (Kumar et al., 2016).
Scientific Research Applications
1. Blood-Brain Barrier Dysfunction Research
- Application Summary: Octhilinone, also known as 2-n-Octyl-4-isothiazolin-3-one (OIT), is used in research to study its effects on the vascular system, specifically the blood-brain barrier (BBB). This research is important because humans are exposed to OIT through personal and industrial use, yet the potentially deleterious effects of OIT on human health are still unknown .
- Methods of Application: In this study, brain endothelial cells were treated with OIT. The researchers used a bEnd.3 cell-based in vitro BBB model .
- Results: OIT treatment significantly activated caspase-3-mediated apoptosis and reduced the bioenergetic function of mitochondria. It significantly altered the thiol redox status, as evidenced by reduced glutathione levels and protein S-nitrosylation. The endothelial barrier function of bEnd.3 cells was significantly impaired by OIT treatment .
2. Material Preservation
- Application Summary: Octhilinone is commonly used as a material preservative in various products, including coatings like paints and stains .
- Methods of Application: The specific methods of application can vary depending on the product, but generally, Octhilinone is mixed into the product during the manufacturing process to provide its preservative properties .
- Results: While Octhilinone is effective as a preservative, there have been concerns about potential risks to human health. As a result, the use of Octhilinone as a material preservative in coatings is being reevaluated .
3. Leather and Textile Preservation
- Application Summary: Octhilinone is commonly used in leather and textile products as a preservative . This helps to extend the life of these products by preventing the growth of bacteria and fungi.
- Methods of Application: Octhilinone is typically mixed into the product during the manufacturing process .
- Results: While Octhilinone is effective as a preservative, there have been concerns about its potential for systemic circulation following dermal exposure .
4. Analytical Chemistry
- Application Summary: Octhilinone can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions .
- Methods of Application: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results: This method allows for the analysis of Octhilinone in various samples .
5. Fungicide and Bactericide
- Application Summary: Octhilinone is used as a broad-spectrum fungicide for treating bacterial and fungal diseases on trees . It also has applications as a biocide .
- Methods of Application: Octhilinone is applied to the trees as a spray or a coating .
- Results: Octhilinone is effective in controlling canker, tree wounds, yeasts, and moulds .
6. High Performance Liquid Chromatography (HPLC) Analysis
- Application Summary: Octhilinone can be analyzed by reverse phase (RP) HPLC method with simple conditions .
- Methods of Application: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results: This method allows for the analysis of Octhilinone in various samples .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-octyl-1,2-thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIIZHYYWMHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68480-30-8 (hydrochloride) | |
Record name | Octhilinone [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530201 | |
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DSSTOX Substance ID |
DTXSID1025805 | |
Record name | Octhilinone | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide., Clear dark amber liquid; [CAMEO] | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octylisothiazolinone | |
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Boiling Point |
248 °F at 0.01 mmHg (NTP, 1992), BP: 120 °C at 0.01 mm Hg | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octhilinone | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 200 °F | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octylisothiazolinone | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In distilled water, 500 mg/L at 25 °C, In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C) | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octhilinone | |
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Density |
1.04 at 60.3 °F (NTP, 1992) - Denser than water; will sink, 1.03, Relative density: 1.04 at 15 °C; log Pow: 2.61 at 25 °C, pH 7 | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20814 | |
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Record name | Octhilinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |
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Vapor Pressure |
2.98 mmHg at 77 °F (NTP, 1992), 0.0000368 [mmHg], 3.68X10-5 mm Hg (4.9 mPa) at 25 °C | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octylisothiazolinone | |
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Record name | Octhilinone | |
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Product Name |
Octhilinone | |
Color/Form |
Liquid, Light, golden yellow, clear liquid | |
CAS RN |
26530-20-1 | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-n-Octyl-4-isothiazolin-3-one | |
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Record name | Octhilinone [ANSI:BSI:ISO] | |
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Record name | 3(2H)-Isothiazolone, 2-octyl- | |
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Record name | Octhilinone | |
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Record name | octhilinone (ISO); 2-octyl-2H-isothiazol-3-one | |
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Record name | OCTHILINONE | |
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Record name | Octhilinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |
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Melting Point |
15 °C at 101.325 kPa | |
Record name | Octhilinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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